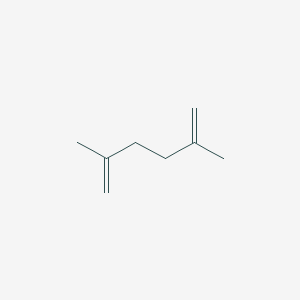

2,5-Dimethyl-1,5-hexadiene

Overview

Description

2,5-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a diene, meaning it contains two double bonds, and is characterized by its two methyl groups attached to the hexadiene chain. This compound is also known by other names such as bimethallyl and dimethallyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-1,5-hexadiene can be synthesized through various methods. One common method involves the reductive coupling of allyl chloride using magnesium . Another approach is the high-temperature pyrolysis of 2-methyl-1,5-hexadiene, which yields this compound as one of the products .

Industrial Production Methods

In industrial settings, this compound is often produced through the ethenolysis of 1,5-cyclooctadiene. This process involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from rhenium oxide on alumina .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,5-hexadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: It can be reduced to form saturated hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Polymer Production

2,5-Dimethyl-1,5-hexadiene serves as a monomer in the synthesis of various polymers. It can be polymerized to produce elastomers and plastics with desirable mechanical properties.

Table 1: Polymerization Characteristics

| Property | Value |

|---|---|

| Monomer Type | Diene |

| Polymerization Method | Free radical polymerization |

| Typical Products | Polybutadiene, Styrene-butadiene rubber |

Cross-Linking Agent

The compound is utilized as a cross-linking agent in the production of thermosetting resins and elastomers. Cross-linking enhances the thermal stability and mechanical strength of the final products.

Case Study: Cross-Linking in Elastomers

A study demonstrated that incorporating this compound into a rubber matrix significantly improved tensile strength and elasticity compared to conventional cross-linkers. The optimal concentration was found to be around 5% by weight.

Chemical Synthesis

Due to its reactive double bonds, this compound can be used in various chemical reactions, including:

- Diels-Alder reactions

- Michael additions

These reactions are valuable for synthesizing complex organic molecules.

Example Reaction: Diels-Alder Synthesis

In a typical Diels-Alder reaction involving this compound as a diene, researchers achieved high yields of cycloadducts that are precursors for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,5-hexadiene involves its ability to participate in various chemical reactions due to the presence of its double bonds. These double bonds can undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

1,5-Hexadiene: Another diene with a similar structure but without the methyl groups.

2-Methyl-1,5-hexadiene: A similar compound with only one methyl group attached to the hexadiene chain.

Uniqueness

2,5-Dimethyl-1,5-hexadiene is unique due to its specific structure, which includes two methyl groups. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Biological Activity

2,5-Dimethyl-1,5-hexadiene (CAS No. 627-58-7) is an acyclic diene with a molecular formula of CH and a molecular weight of 110.2 g/mol. This compound is characterized by its clear colorless liquid state and has notable physical properties such as a melting point of −75 °C and a boiling point of 114 °C . The biological activity of this compound has been the subject of various studies due to its potential applications in pharmaceuticals and materials science.

The chemical structure of this compound includes a conjugated diene system that contributes to its reactivity and biological interactions. Its properties include:

- Density : 0.742 g/mL at 25 °C

- Flash Point : 45 °F

- Hydrolytic Sensitivity : No reaction with water under neutral conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound was observed to inhibit cell proliferation and trigger apoptosis in human cancer cells. This cytotoxicity is attributed to the generation of reactive oxygen species (ROS), which cause oxidative stress and damage cellular components .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Experimental models have indicated that this compound can reduce inflammation markers in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various compounds including this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups:

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 15 |

| Control (No Treatment) | 0 |

| Standard Antibiotic (Amoxicillin) | 20 |

This study supports the potential use of this compound as a natural antimicrobial agent .

Cytotoxicity in Cancer Research

In another study focusing on cancer treatment, researchers tested the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

These results highlight the compound's potential as an anticancer agent through its ability to induce apoptosis .

Q & A

Basic Research Questions

Q. What are the key structural features and physical properties of 2,5-dimethyl-1,5-hexadiene?

Answer: this compound (C₈H₁₄) is a diene with two non-conjugated terminal double bonds and two methyl substituents. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 110.20 g/mol | |

| Boiling Point | 114°C (at 2 mmHg) | |

| Density (25°C) | 0.743 g/mL | |

| Vapor Pressure | 37.4 mmHg | |

| LogP (Lipophilicity) | 3.7 | |

The InChI string (InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3) and SMILES (CC(=C)CCC(=C)C) confirm its structure . |

Q. What established methods are used to synthesize this compound?

Answer: Two primary methods are documented:

Thermal Isomerization :

- Derived from 1,4-dimethylbicyclo[2.2.0]hexane at 445.1–477.5 K.

- Follows first-order kinetics:

Rate constant: .

Oxidative Dehydrodimerization of Isobutene :

- Catalyzed by Bi₂O₃ with additives (e.g., Cr₂O₃, MoO₃).

- Achieves 13% yield with >90% selectivity under optimized conditions (residence time, O₂ ratio, pressure) .

Q. How is spectroscopic characterization performed for this compound?

Answer:

- Raman Spectroscopy : Identifies vibrational modes, distinguishing it from isomers (e.g., 2,5-dimethyl-2,4-hexadiene). Frequencies and depolarization ratios are critical for structural confirmation .

- NMR : Terminal double bonds (δ ~4.8–5.2 ppm for protons) and methyl groups (δ ~1.6 ppm) are diagnostic .

Q. What are its typical chemical reactivities?

Answer:

- Cyclopolymerization : Reacts with maleic anhydride to form copolymers with pendant double bonds, differing from 1,4-diene-derived polymers due to allyl radical intermediates .

- Halogenation : Adds Cl₂ via 1,2- and 1,4-addition pathways, yielding dichloro derivatives (e.g., trans-2,5-dichloro-2,5-dimethyl-3-hexene and 4,5-dichloro-2,5-dimethyl-2-hexene in a 2:3 ratio) .

Advanced Research Questions

Q. How do reaction conditions influence chlorine addition mechanisms?

Answer: Chlorination in non-polar solvents (CCl₄, hexane) favors 1,2-addition (kinetic control) due to steric hindrance in the transition state. 1,4-Addition becomes competitive under prolonged reaction times, with isomerization occurring via allylic rearrangement (studied via Arrhenius analysis) .

Q. What kinetic insights exist for thermal decomposition into allyl radicals?

Answer: Decomposition equilibrium studies (via DSC) determine the heat of formation of allyl radicals . Differential isoconversional analysis reveals activation energy () dependencies on conversion rates, critical for modeling radical-initiated reactions .

Q. How do catalysts affect oxidative dimerization efficiency?

Answer:

| Catalyst | Additive | DMH Yield | Selectivity |

|---|---|---|---|

| Bi₂O₃ | None | 13% | >90% |

| Bi₂O₃ | NH₄VO₃ | 10% | 85% |

| Bi₂O₃ | SnO₂ | 8% | 78% |

| Optimal performance with Bi₂O₃ alone suggests minimal steric hindrance and electronic modulation . |

Q. What computational methods model its electronic structure?

Answer: Density Functional Theory (DFT) predicts:

- HOMO-LUMO gaps : Correlate with reactivity in electrophilic additions.

- Rotational barriers : Methyl groups at C2 and C5 influence conformational stability (rotatable bond count = 3) .

Q. How is it utilized in organometallic synthesis?

Answer:

- Cyclic Hydroboration : Forms bis(3,6-dimethyl)borepane, a precursor for boron-containing polymers.

- Trichloroacetonitrile Reaction : Produces 1,3,6-trichloro-3,6-dimethylcycloheptanecarbonitrile, validated by XRD for stereochemical analysis .

Q. Data Contradictions and Resolutions

- Synthesis Routes : Liquid-phase catalytic vs. high-temperature pyrolysis methods yield the same product but differ in scalability and purity. Pyrolysis is faster but requires stringent temperature control .

- Isomerization Catalysts : Calcium amide promotes allylic shifts, but competing pathways (e.g., retro-Diels-Alder) necessitate mechanistic validation via isotopic labeling .

Properties

IUPAC Name |

2,5-dimethylhexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAYAFZWRDYBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060844 | |

| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

37.4 [mmHg] | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-58-7 | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimethallyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexa-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-1,5-HEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHN34350EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.